molecular formula C10H16 B13490228 1-Ethyl-1-ethynylcyclohexane

1-Ethyl-1-ethynylcyclohexane

Cat. No.: B13490228
M. Wt: 136.23 g/mol
InChI Key: UQQMJCOBMDJCPN-UHFFFAOYSA-N
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Description

1-Ethyl-1-ethynylcyclohexane is an organic compound with the molecular formula C10H16 It is a derivative of cyclohexane, where one hydrogen atom is replaced by an ethyl group and another by an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-ethynylcyclohexane can be synthesized through the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the formation of an intermediate, which is then converted to the desired product through further chemical reactions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-ethynylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are common.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Ethylcyclohexane.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1-Ethyl-1-ethynylcyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Ethyl-1-ethynylcyclohexane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in reactions that form new carbon-carbon bonds, influencing the compound’s reactivity and stability. The pathways involved include:

    Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to certain receptors, altering cellular responses.

Comparison with Similar Compounds

    1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar structural features.

    1-Ethynyl-1-hydroxycyclohexane: Another derivative with a hydroxyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-1-ethynylcyclohexane is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-ethyl-1-ethynylcyclohexane

InChI

InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h1H,4-9H2,2H3

InChI Key

UQQMJCOBMDJCPN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C#C

Origin of Product

United States

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